molecular formula C12H13NO5 B2694143 (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid CAS No. 87081-54-7

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid

Cat. No.: B2694143
CAS No.: 87081-54-7
M. Wt: 251.238
InChI Key: JRVRHJSMHHKUKE-KOLCDFICSA-N
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Description

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique structure, which includes an acetamido group, a hydroxy group, and a phenyl group attached to a butanoic acid backbone. The stereochemistry of the compound, indicated by the (2S,3S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid can be achieved through various synthetic routes. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high substrate concentration and product yield.

Another approach involves the use of diisopropyl (2S,3S)-2,3-O-isopropylidenetartrate as a starting material. This compound is subjected to reflux in absolute 2-propanol with tetraisopropyl titanate as a catalyst . The reaction mixture is then concentrated and purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using engineered bacteria. These processes are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, boron tribromide, and various oxidizing and reducing agents . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amides

Scientific Research Applications

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups . Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid can be compared with other similar compounds, such as (2S,3S)-tartaric acid and (2S,3S)-hydroxyleucine . These compounds share similar structural motifs but differ in their functional groups and stereochemistry. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S,3S)-3-acetamido-2-hydroxy-4-oxo-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-7(14)13-9(11(16)12(17)18)10(15)8-5-3-2-4-6-8/h2-6,9,11,16H,1H3,(H,13,14)(H,17,18)/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVRHJSMHHKUKE-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(C(=O)O)O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]([C@@H](C(=O)O)O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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